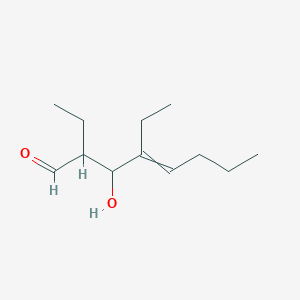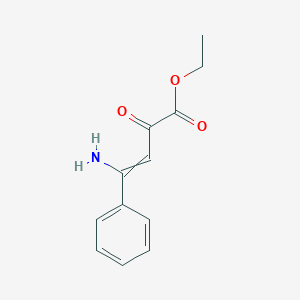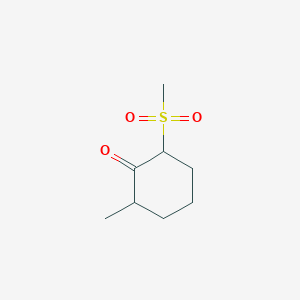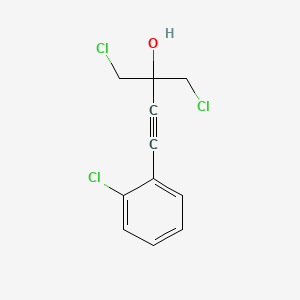
2,4-Diethyl-3-hydroxyoct-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethyl-3-hydroxyoct-4-enal is an organic compound characterized by its unique structure, which includes a hydroxyl group, an aldehyde group, and a double bond within an octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-3-hydroxyoct-4-enal can be achieved through several methods. One common approach involves the aldol condensation reaction between 2,4-diethylhexanal and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, can be explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diethyl-3-hydroxyoct-4-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 2,4-Diethyl-3-oxooct-4-enal or 2,4-Diethyl-3-carboxyoct-4-enal.
Reduction: 2,4-Diethyl-3-hydroxyoctanol.
Substitution: 2,4-Diethyl-3-chlorooct-4-enal or 2,4-Diethyl-3-bromooct-4-enal.
Aplicaciones Científicas De Investigación
2,4-Diethyl-3-hydroxyoct-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Diethyl-3-hydroxyoct-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Diethyl-3-hydroxyhex-4-enal
- 2,4-Diethyl-3-hydroxydec-4-enal
- 2,4-Diethyl-3-hydroxyhept-4-enal
Uniqueness
2,4-Diethyl-3-hydroxyoct-4-enal is unique due to its specific chain length and the presence of both hydroxyl and aldehyde functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
91156-42-2 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2,4-diethyl-3-hydroxyoct-4-enal |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-10(5-2)12(14)11(6-3)9-13/h8-9,11-12,14H,4-7H2,1-3H3 |
Clave InChI |
JMWCHBKZEQYXOL-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(CC)C(C(CC)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)




![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)

![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)

![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
